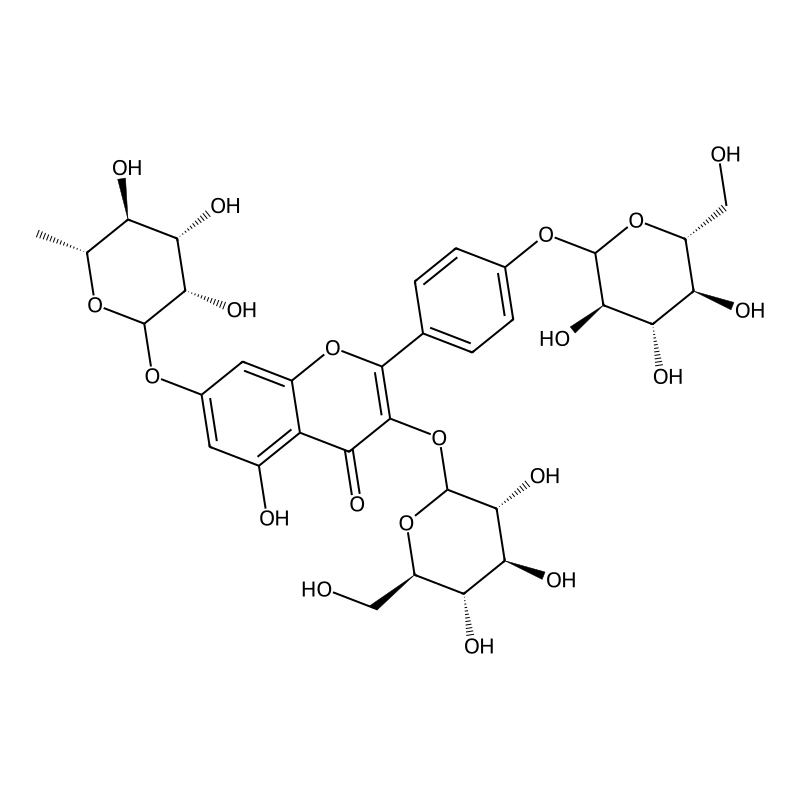

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex organic compound characterized by multiple hydroxyl groups and a chromenone moiety. Its molecular formula is and it features a unique structure that includes several sugar-like components fused with aromatic systems.

Kaempferol 3,4'-diglucoside 7-rhamnoside (KDR) is a naturally occurring flavonoid found in various plants, including Erigeron acer, Ginkgo biloba, and Hypericum perforatum []. Due to its unique structure and potential health benefits, KDR has attracted increasing interest in scientific research, particularly in the following areas:

Anti-inflammatory and Antioxidant Properties

Studies have shown that KDR possesses anti-inflammatory and antioxidant properties. It can inhibit the production of inflammatory mediators, such as cytokines and nitric oxide, and scavenge free radicals, which can contribute to various diseases [, ].

- Anti-inflammatory effects: In vitro and in vivo studies suggest that KDR can suppress the activation of inflammatory signaling pathways, leading to reduced inflammation []. For example, a study published in the journal "Inflammation Research" demonstrated that KDR treatment significantly reduced inflammation in a mouse model of colitis [].

- Antioxidant effects: KDR exhibits free radical scavenging activity, protecting cells from oxidative damage []. This property may be beneficial in preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Potential Therapeutic Effects in Various Diseases

KDR's anti-inflammatory and antioxidant properties have led researchers to investigate its potential therapeutic effects in various diseases, including:

- Neurodegenerative diseases: Studies suggest that KDR may protect against neurodegeneration by reducing oxidative stress and inflammation in the brain [].

- Cancer: KDR has been shown to exhibit anti-cancer properties, such as inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells [].

- Metabolic diseases: In vitro studies indicate that KDR may improve insulin sensitivity and regulate glucose metabolism, suggesting potential benefits for managing diabetes [].

- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under appropriate conditions.

- Glycosidic Bond Formation: The hydroxyl groups can react with alcohols to form glycosides.

- Esterification: The hydroxyl groups can react with acids to form esters.

- Acylation: The presence of hydroxyls allows for acylation reactions to modify the compound's properties.

These reactions are crucial for further functionalization and application in medicinal chemistry.

The compound exhibits significant biological activities that may include:

- Antioxidant Properties: Due to the presence of multiple hydroxyl groups, it may act as a free radical scavenger.

- Antidiabetic Effects: Similar compounds have shown potential in regulating blood glucose levels.

- Antimicrobial Activity: The structural features suggest potential efficacy against various pathogens.

- Anti-inflammatory Effects: Some studies indicate that related compounds have anti-inflammatory properties.

The synthesis of this compound can be approached through several methods:

- Multi-step Synthesis: Involves the sequential addition of functional groups and ring closures starting from simpler carbohydrates or phenolic compounds.

- Glycosylation Reactions: Employing specific glycosyl donors and acceptors to build the sugar moieties attached to the chromenone structure.

- Ring Closure Reactions: Utilizing cyclization techniques to form the chromenone backbone from suitable precursors.

The applications of this compound are diverse and promising:

- Pharmaceuticals: Potential use in drug formulations targeting diabetes and oxidative stress-related diseases.

- Nutraceuticals: Due to its antioxidant properties, it may be incorporated into dietary supplements.

- Cosmetics: Its skin-protective properties could make it valuable in skincare products.

Interaction studies are crucial for understanding the pharmacodynamics of this compound:

- Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in glucose metabolism could elucidate its antidiabetic potential.

- Binding Affinity Studies: Evaluating interactions with receptors or transporters relevant to its biological activity.

- Synergistic Effects: Investigating interactions with other bioactive compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with 5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one:

| Compound Name | Structure | Key Features |

|---|---|---|

| Glucono delta-lactone | Glucono delta-lactone | A lactone form of gluconic acid; used as a food additive and preservative. |

| Kaempferol | Kaempferol | A flavonoid with antioxidant properties; found in various plants. |

| Ginsenoside Rb1 | Ginsenoside Rb1 | A major component of ginseng; known for its various health benefits including anti-diabetic effects. |

Uniqueness

The uniqueness of 5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one lies in its intricate combination of sugar moieties and chromenone structure which may confer unique biological activities not present in simpler polyphenols or sugars.

This detailed examination underscores the potential significance of this compound in both medicinal chemistry and natural product research. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic applications.